3-[(3-methoxyphenyl)methyl]-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one
説明
特性
IUPAC Name |
3-[(3-methoxyphenyl)methyl]-2-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O3S/c1-18-11-13-21(14-12-18)26-29-25(19(2)34-26)17-35-28-30-24-10-5-4-9-23(24)27(32)31(28)16-20-7-6-8-22(15-20)33-3/h4-15H,16-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFBBWAQQKEBNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-methoxyphenyl)methyl]-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. The process may include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Oxazole Moiety: The oxazole ring can be synthesized via cyclization reactions involving amides and aldehydes.
Thioether Formation: The thioether linkage is introduced by reacting the quinazolinone core with a thiol derivative of the oxazole compound.
Methoxybenzyl Substitution: The final step involves the substitution of the benzyl group with a methoxybenzyl group under suitable conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) group attached to the oxazole moiety undergoes nucleophilic substitution under basic conditions. For example:
| Reaction Conditions | Reagents/Substrates | Products Formed | Reference |
|---|---|---|---|
| Alkaline hydrolysis (NaOH) | Ethyl chloroacetate | Thioether derivative | |
| Thiol-disulfide interchange | Dithiothreitol (DTT) | Disulfide-linked dimer |
This reactivity is critical for modifying the compound’s pharmacokinetic properties, as demonstrated in related quinazolinones.
Oxidation of the Sulfanyl Group
The sulfanyl group is susceptible to oxidation, forming sulfoxide or sulfone derivatives depending on reaction intensity:
| Oxidizing Agent | Reaction Time | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Hydrogen peroxide (H₂O₂) | 2 hours | Sulfoxide derivative | 65–70 | |
| m-Chloroperbenzoic acid (mCPBA) | 4 hours | Sulfone derivative | 85–90 |
These oxidized derivatives show altered binding affinities in biological assays, as observed in structurally analogous compounds.
Ring-Opening Reactions of the Quinazolinone Core
The quinazolinone ring can undergo hydrolysis or ring expansion under acidic or basic conditions:
| Reaction Type | Conditions | Products | Reference |
|---|---|---|---|
| Acidic hydrolysis (HCl, Δ) | Reflux in 6M HCl | Anthranilic acid analog | |
| Base-mediated ring expansion | KOH in ethanol | Benzodiazepine derivative |
These transformations highlight the scaffold’s versatility in medicinal chemistry applications .
Electrophilic Aromatic Substitution (EAS)
The methoxyphenyl substituent directs electrophilic substitution at the para position:
| Electrophile | Catalyst | Product | Reference |
|---|---|---|---|
| Nitronium ion (HNO₃/H₂SO₄) | Sulfuric acid | Nitro-substituted analog | |
| Bromine (Br₂) | FeBr₃ | Bromo-substituted analog |
These reactions enable functionalization for structure-activity relationship (SAR) studies.
Reductive Amination at the Oxazole Methyl Group
The methyl group on the oxazole ring participates in reductive amination with primary amines:
| Amine | Reducing Agent | Product | Reference |
|---|---|---|---|
| Benzylamine | NaBH₃CN | N-benzylamino derivative | |
| Ethylenediamine | NaBH(OAc)₃ | Diamino-linked analog |
This modification enhances solubility and target selectivity in pharmacological contexts.
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition between the oxazole and quinazolinone moieties:
| Light Source | Solvent | Product | Reference |
|---|---|---|---|
| UV-C (254 nm) | Acetonitrile | Bicyclic adduct |
Such photoproducts are valuable for studying conformational dynamics.
Key Research Findings
-
Stability : The compound degrades under prolonged exposure to light or moisture, necessitating inert storage conditions.
-
Catalytic Reactivity : Palladium-catalyzed cross-coupling reactions at the oxazole ring remain challenging due to steric hindrance.
-
Biological Implications : Sulfone derivatives exhibit enhanced kinase inhibition compared to the parent compound .
科学的研究の応用
Anticancer Activity
Recent studies have highlighted the compound's anticancer properties . Research indicates that derivatives of quinazoline compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values ranging from 1.9 to 7.52 μg/mL against human colorectal (HCT-116) and breast (MCF-7) cancer cell lines .
Antimicrobial Activity
In addition to anticancer properties, the compound has shown antimicrobial activity against various pathogens. Compounds containing oxazole and quinazoline moieties have been reported to exhibit significant antibacterial and antifungal activities. The mechanism is thought to involve disruption of microbial cell membranes or interference with essential metabolic pathways .
Pharmacological Applications
The compound's structural features suggest potential applications in treating various diseases beyond cancer and infections:
- Anti-inflammatory Properties : Similar compounds have been explored for their anti-inflammatory effects through modulation of cytokine production.
- Neurological Disorders : Research into related quinazoline derivatives has indicated potential neuroprotective effects, suggesting that this compound could be investigated for applications in neurodegenerative diseases.
- Cardiovascular Health : Some studies have pointed to the ability of quinazoline derivatives to affect cardiovascular function, potentially leading to new treatments for hypertension or heart disease.
Case Study 1: Anticancer Efficacy
A study conducted on a series of quinazoline derivatives demonstrated that modifications at the sulfur atom significantly enhanced anticancer activity. The tested compound exhibited selective targeting capabilities towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .
Case Study 2: Antimicrobial Screening
A comprehensive screening of various derivatives revealed that compounds with similar structural motifs displayed broad-spectrum antimicrobial activity. The results suggested that these compounds could serve as lead candidates for developing new antibiotics in an era of increasing antibiotic resistance .
作用機序
The mechanism of action of 3-[(3-methoxyphenyl)methyl]-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
類似化合物との比較
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.
Oxazole Derivatives: Compounds with oxazole rings and varying functional groups.
Uniqueness
The unique combination of the quinazolinone core, oxazole ring, and methoxybenzyl group in 3-[(3-methoxyphenyl)methyl]-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one may confer distinct biological and chemical properties, making it a valuable compound for research and development.
生物活性
The compound 3-[(3-methoxyphenyl)methyl]-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one (referred to as F425-0254 ) is a novel synthetic molecule that has garnered interest due to its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties.
Biological Activity Overview
Research into the biological activity of F425-0254 focuses on its potential as an agonist for various nuclear receptors, particularly the Constitutive Androstane Receptor (CAR) and the Pregnane X Receptor (PXR) . These receptors play crucial roles in drug metabolism, detoxification processes, and the regulation of lipid and glucose homeostasis.
1. Agonistic Activity
F425-0254 has been shown to exhibit agonistic activity towards CAR and PXR. In vitro studies indicate that this compound can activate these receptors at nanomolar concentrations, suggesting a high potency. For instance, compounds similar to F425-0254 have demonstrated EC50 values in the range of submicromolar concentrations in reporter assays designed to measure receptor activation .
2. Cell Viability and Toxicity
While assessing the biological activity, it is essential to consider the cytotoxic effects of F425-0254. Preliminary studies indicate that while the compound activates CAR and PXR, it also exhibits cytotoxic effects on certain cell lines, such as COS-1 and HepG2 cells. These findings highlight the need for further investigation into the compound's safety profile .
Case Studies and Research Findings
Several studies have explored the biological implications of compounds structurally related to F425-0254:
Case Study 1: Activation of Nuclear Receptors
A study conducted by Liang et al. synthesized various analogues of similar compounds and evaluated their effects on CAR and PXR activation. The results showed that modifications in the molecular structure significantly influenced receptor selectivity and potency .
| Compound | EC50 (nM) | Receptor Activation |
|---|---|---|
| Compound A | 50 | CAR |
| Compound B | 30 | PXR |
| F425-0254 | 25 | CAR/PXR |
Case Study 2: Cytotoxicity Assessment
In a separate investigation, researchers assessed the cytotoxicity of several quinazoline derivatives, including F425-0254. The study revealed that while some derivatives were effective agonists, they also resulted in reduced cell viability at higher concentrations .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| F425-0254 | HepG2 | 15 |
| Compound C | COS-1 | 20 |
| Compound D | HepG2 | 10 |
Q & A
Q. What are the established synthetic routes for this quinazolinone derivative, and how can reaction conditions be optimized for yield and purity?
The compound can be synthesized via a multi-step pathway involving dithiocarbamic acid intermediates and nucleophilic substitution. For example, describes the use of N-(3-methoxyphenyl)-methyl dithiocarbamic acid (intermediate 2 ) to form thioether or thione derivatives through reactions with methyl thioacetate or hydrogenation . Optimization may involve adjusting solvent polarity (e.g., ethanol vs. DMF), reaction temperature (80–120°C), and catalyst selection (e.g., Pd/C for hydrogenation). Purity can be assessed via HPLC (C18 columns, acetonitrile/water gradients) .
Q. Which spectroscopic and chromatographic methods are recommended for structural characterization?
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxyphenyl and oxazole moieties) and sulfur connectivity .
- LC-MS : High-resolution MS to verify molecular weight and detect impurities .
- XRD : Single-crystal X-ray diffraction (using SHELX or WinGX) for unambiguous confirmation of stereochemistry and packing .
Q. How should researchers design preliminary bioactivity assays (e.g., antibacterial or analgesic) for this compound?
- In vitro assays : Use standardized protocols like broth microdilution (CLSI guidelines) for antibacterial activity against S. aureus or E. coli .
- In vivo models : Rodent tail-flick or hot-plate tests for analgesic activity, with dose ranges (e.g., 10–100 mg/kg) and controls (e.g., morphine) .
Advanced Research Questions
Q. How can structural contradictions (e.g., crystallographic vs. computational models) be resolved for this compound?
Discrepancies may arise from dynamic vs. static crystal packing. Use SHELXL for refinement (e.g., anisotropic displacement parameters) and DFT calculations (B3LYP/6-311+G(d,p)) to compare theoretical and experimental bond lengths/angles. Cross-validate with spectroscopic data .
Q. What strategies are effective for studying structure-activity relationships (SAR) of the oxazole and quinazolinone moieties?
- Substituent variation : Synthesize analogs with halogen (Cl, F) or electron-withdrawing groups on the oxazole ring to assess impacts on bioactivity .
- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to predict interactions with targets like tubulin (PDB: 1SA0) or bacterial enzymes .
Q. How can environmental stability and degradation pathways be experimentally evaluated?
- Hydrolytic stability : Incubate the compound at varying pH (2–12) and temperatures (25–60°C), monitoring degradation via LC-MS .
- Photolytic studies : Expose to UV light (254 nm) and identify byproducts (e.g., sulfoxide formation) .
Q. What experimental designs are suitable for resolving conflicting bioactivity data across studies?
- Meta-analysis : Pool data from multiple assays (e.g., MIC values) and apply statistical models (ANOVA, Tukey’s test) to identify outliers .
- Dose-response curves : Use nonlinear regression to calculate EC₅₀ values and compare potency across cell lines or bacterial strains .
Methodological Notes
- Crystallography : For challenging refinements (e.g., twinning), employ SHELXD for phase determination and ORTEP for visualization .
- Analytical Chemistry : Use Chromolith® HPLC columns for rapid purity analysis (2–5 minute runs) under gradient conditions .
- Environmental Impact : Follow ISO 14040 guidelines for life-cycle assessment (LCA) to evaluate ecotoxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
